molecular formula C22H13FN2O2S B2732456 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one CAS No. 313956-44-4

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one

Cat. No.: B2732456
CAS No.: 313956-44-4
M. Wt: 388.42
InChI Key: CZCRFTVLDKJIOT-UHFFFAOYSA-N
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Description

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one is a complex organic compound that features a unique combination of a thiazole ring, a fluorophenyl group, and a benzochromenone structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one typically involves the coupling of a 4-fluorophenylamine with a thiazole derivative, followed by the incorporation of the benzochromenone moiety. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Scientific Research Applications

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one
  • 2-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one
  • 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one

Uniqueness

The uniqueness of 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one lies in its fluorine substitution, which can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for drug development .

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN2O2S/c23-14-6-8-15(9-7-14)24-22-25-19(12-28-22)18-11-17-16-4-2-1-3-13(16)5-10-20(17)27-21(18)26/h1-12H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCRFTVLDKJIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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